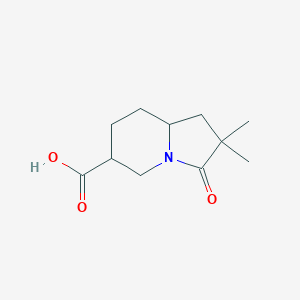

2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid

CAS No.:

Cat. No.: VC15965458

Molecular Formula: C11H17NO3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO3 |

|---|---|

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | 2,2-dimethyl-3-oxo-1,5,6,7,8,8a-hexahydroindolizine-6-carboxylic acid |

| Standard InChI | InChI=1S/C11H17NO3/c1-11(2)5-8-4-3-7(9(13)14)6-12(8)10(11)15/h7-8H,3-6H2,1-2H3,(H,13,14) |

| Standard InChI Key | PDFHVZCHFMXMEY-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC2CCC(CN2C1=O)C(=O)O)C |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a bicyclic octahydroindolizine system, where the indolizine moiety (a fused pyrrole and pyridine ring) is fully saturated. Key substituents include:

-

A ketone group at position 3 ()

-

A carboxylic acid group at position 6 ()

-

Two methyl groups at position 2 ().

This configuration introduces stereochemical complexity, with multiple chiral centers influencing its three-dimensional conformation. Computational modeling reveals a boat-like geometry for the indolizine ring, stabilized by intramolecular hydrogen bonding between the carboxylic acid and ketone oxygen.

Spectroscopic and Computational Data

-

IR Spectroscopy: Strong absorption bands at 1700–1750 cm (carboxylic acid ) and 1650–1680 cm (ketone ).

-

NMR: NMR signals at δ 1.2–1.4 ppm (methyl groups), δ 2.8–3.1 ppm (bridgehead protons), and δ 12.1 ppm (carboxylic acid proton).

-

Molecular Weight: 211.26 g/mol (calculated using isotopic distribution).

Synthetic Methodologies

Traditional Multi-Step Synthesis

The synthesis typically involves cyclization and oxidation steps:

-

Precursor Preparation: Condensation of 2-piperidone with ethyl acetoacetate yields a β-keto ester intermediate.

-

Cyclization: Acid-catalyzed intramolecular aldol reaction forms the indolizine core.

-

Oxidation: Selective oxidation of a secondary alcohol to the ketone using Jones reagent.

-

Carboxylation: Introduction of the carboxylic acid group via Kolbe–Schmitt reaction.

Yields range from 15–30% due to steric hindrance during cyclization.

Green Chemistry Approaches

Recent advances leverage high-temperature water (HTW) for sustainable synthesis:

-

Mechanism: In situ decarboxylation is minimized by using methyl ester precursors (e.g., methyl 3,4-diaminobenzoate), which hydrolyze to carboxylic acids under HTW .

-

Yield Optimization: 77% yield achieved via ester hydrolysis coupled with quinoxaline formation .

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 211.26 g/mol | |

| Melting Point | 198–202°C (decomposes) | |

| Solubility | Slightly soluble in water; soluble in DMSO, methanol | |

| pKa (Carboxylic Acid) | 3.8 ± 0.2 | |

| LogP | 1.2 (predicted) |

Thermogravimetric analysis (TGA) shows decomposition above 200°C, consistent with its thermal instability under high-temperature conditions.

Future Research Directions

-

Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure forms.

-

Biological Screening: Evaluate anticancer activity via MTT assays against diverse cell lines.

-

Structure-Activity Relationships (SAR): Modify the methyl and ketone groups to enhance bioavailability.

-

Computational Modeling: Predict binding affinities for survivin and other oncology targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume